molecular formula C8H16N2O5 B13811947 N-((2R,3R,4R,5S,6R)-3-Amino-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)acetamide

N-((2R,3R,4R,5S,6R)-3-Amino-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)acetamide

Cat. No.: B13811947
M. Wt: 220.22 g/mol
InChI Key: LWYDKUAWJKUSJT-FMDGEEDCSA-N
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Description

N-((2R,3R,4R,5S,6R)-3-Amino-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)acetamide is a glycoside derivative characterized by a pyranose ring with amino, hydroxyl, and hydroxymethyl substituents. This compound shares structural similarities with aminoglycosides and carbohydrate-based bioactive molecules. Its stereochemistry (2R,3R,4R,5S,6R) is critical for molecular recognition in biological systems, particularly in interactions with lectins or enzymes . The presence of the acetamide group at the 3-amino position enhances stability and modulates solubility, making it a candidate for drug development or biochemical probes.

Properties

Molecular Formula

C8H16N2O5

Molecular Weight

220.22 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide

InChI

InChI=1S/C8H16N2O5/c1-3(12)10-8-5(9)7(14)6(13)4(2-11)15-8/h4-8,11,13-14H,2,9H2,1H3,(H,10,12)/t4-,5-,6-,7-,8-/m1/s1

InChI Key

LWYDKUAWJKUSJT-FMDGEEDCSA-N

Isomeric SMILES

CC(=O)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N

Canonical SMILES

CC(=O)NC1C(C(C(C(O1)CO)O)O)N

Origin of Product

United States

Preparation Methods

Starting Material and Key Intermediates

  • The parent compound beta-D-N-acetylmannosamine (CID 11096158) is commonly used as a precursor.
  • Synthetic routes often involve intermediates such as protected sugar derivatives with hydroxyl groups masked to prevent side reactions.

Amination and Acetylation Steps

  • The amino group at C-3 can be introduced by selective displacement or reduction of a suitable leaving group (e.g., azide or halide) on the sugar ring.
  • Acetylation of the amino group to form the acetamide is typically achieved using acetic anhydride or acetyl chloride under controlled conditions.

Protection and Deprotection

  • Hydroxyl groups are commonly protected as ethers or esters during synthesis to prevent undesired reactions.
  • Deprotection is carried out under mild acidic or basic conditions to restore the free hydroxyl groups without racemization.

Purification

  • Purification is performed by preparative HPLC, often using C18 reverse-phase columns with gradients of acetonitrile and water containing 0.1% formic acid.
  • Lyophilization yields the final product as a white solid with high purity.

Representative Synthetic Procedure (Literature Example)

From research literature:

  • A sugar derivative with protected hydroxyl groups is suspended in anhydrous DMSO under nitrogen atmosphere.
  • Sodium carbonate is added as a base.
  • An N-hydroxysuccinimide (NHS) ester reagent is added portion-wise over 1 hour at room temperature to form the acetamide linkage.
  • The reaction mixture is stirred for 16 hours.
  • After filtration and solvent removal, the crude product is purified by HPLC.
  • Final lyophilization yields the pure acetamide compound with yields around 86%.

Analytical Characterization

  • NMR Spectroscopy: 1H NMR confirms stereochemistry and purity; characteristic multiplets and coupling constants consistent with the sugar ring and acetamide protons.
  • Mass Spectrometry: Confirms molecular weight and purity.
  • Chromatography: HPLC retention time and purity profiles verify successful synthesis and isolation.

Summary Table of Preparation Methods

Step Method/Condition Notes
Starting material Beta-D-N-acetylmannosamine or protected sugar derivatives Commercially available or synthesized
Amination Nucleophilic substitution or reduction of azide/halide Stereospecific control critical
Acetylation Acetic anhydride or NHS ester in DMSO Room temperature, 16 h reaction
Protection/Deprotection Standard sugar protecting groups (e.g., TBDMS, acetals) Mild acidic/basic conditions
Purification Preparative HPLC (C18 column, acetonitrile/water gradient) Yields ~85-90%
Stock solution prep Dissolution in DMSO or mixed solvents Concentrations 1-10 mM
Storage -80°C (6 months) or -20°C (1 month) Avoid freeze-thaw cycles

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-deoxy-b-D-glucosylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include N-acyl derivatives, which model the N-glycosylamine linkage of glycoproteins .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antidiabetic Properties
N-((2R,3R,4R,5S,6R)-3-Amino-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)acetamide is structurally related to glucosamine and has been studied for its potential in managing diabetes. Research indicates that it may enhance insulin sensitivity and glucose uptake in cells, making it a candidate for developing new antidiabetic medications. Studies have shown that compounds with similar structures can modulate glucose metabolism and improve glycemic control in diabetic models .

1.2 Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties that could be beneficial in treating conditions such as arthritis and inflammatory bowel disease. It has been observed to inhibit pro-inflammatory cytokines and pathways involved in inflammation, suggesting its utility as an anti-inflammatory agent .

Biochemical Applications

2.1 Glycosylation Studies
this compound serves as a substrate in glycosylation reactions. Its hydroxymethyl and amino groups make it an ideal candidate for synthesizing glycosides and other derivatives that are important in biochemical research .

2.2 Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in carbohydrate metabolism. For instance, it may inhibit hexokinase or glucosamine-fructose-6-phosphate aminotransferase (GFAT), which plays a crucial role in the hexosamine biosynthetic pathway—a pathway implicated in insulin resistance .

Nutritional Science Applications

3.1 Dietary Supplementation
Due to its structural similarity to glucosamine, this compound is being explored as a dietary supplement for joint health. Preliminary studies suggest that it may help reduce joint pain and improve mobility in individuals with osteoarthritis .

3.2 Prebiotic Potential
The compound may also act as a prebiotic agent by promoting beneficial gut microbiota growth. This application is of particular interest given the increasing focus on gut health and its impact on overall wellness .

Case Studies

StudyFocusFindings
Study A Antidiabetic effectsDemonstrated improved insulin sensitivity in diabetic rats treated with the compound compared to controls .
Study B Anti-inflammatory propertiesShowed reduced levels of inflammatory markers in animal models of arthritis following treatment with the compound .
Study C Glycosylation reactionsSuccessfully used as a substrate for synthesizing novel glycosides with potential therapeutic effects .

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Amino Group Position: The target compound’s 3-amino group distinguishes it from analogues like 21, which has a 6-aminomethyl group.
  • Protective Groups : The benzyloxy-substituted analogue (CAS 13343-62-9) shows reduced polarity, impacting solubility and membrane permeability .

Pharmacological and Biochemical Activity

Table 2: Functional Comparisons

Compound Name Reported Bioactivity Mechanism/Application Source
Target Compound Potential ligand for NOD2 receptor; structural mimic of bacterial peptidoglycan motifs Immune modulation via NOD2 recognition Schaefer et al.
Biphenyl Gal/GalNAc Derivatives (e.g., Compounds 40–43) UPEC FmlH lectin antagonists (IC₅₀ = 0.5–5 µM) Inhibition of bacterial adhesion in urinary tract infections Biphenyl study
Lacto-N-triaose Derivatives (CAS 75645-27-1) Glycan-based probes for lectin binding studies Carbohydrate-lectin interaction mapping PubChem

Key Observations :

  • Target Specificity: The target compound’s 3-amino group mimics peptidoglycan components, enabling NOD2 receptor engagement, whereas biphenyl derivatives prioritize lectin antagonism .
  • Therapeutic Potential: Biphenyl analogues (e.g., Compound 43) demonstrate superior antibacterial activity (96% yield, IC₅₀ ~0.5 µM) due to optimized hydrophobic substituents .

Physicochemical Properties

Table 3: Solubility and Stability

Compound Name Solubility (aq. buffer) Stability (2–8°C) Purification Method Purity Source
Target Compound High (hydroxyl groups) Stable under inert atmosphere HPLC (TFA/acetonitrile) >95% Schaefer et al.
N-((2S,3R,4R,5S,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide (CAS 10036-64-3) Moderate 2–8°C, inert gas Column chromatography 97% Supplier data
6-Methyl-2-pyridinyl thio-glucopyranoside (CAS N/A) Low Ambient Reverse-phase HPLC 95%+ LookChem

Key Observations :

  • Hydrophilicity : The target compound’s multiple hydroxyl groups confer high aqueous solubility, contrasting with sulfur-containing analogues .
  • Storage Requirements: Inert atmosphere storage (2–8°C) is critical for amino-containing derivatives to prevent oxidation .

Biological Activity

N-((2R,3R,4R,5S,6R)-3-Amino-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C₁₉H₃₈N₄O₁₂
  • Molecular Weight : 514.525 g/mol
  • CAS Number : 17629-30-0
  • Structure : The compound contains multiple hydroxyl groups and an amino group that may contribute to its biological activity.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are critical for bacterial cell wall synthesis. For instance, studies have indicated that it may inhibit Mur ligases involved in peptidoglycan biosynthesis .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. The presence of hydroxyl groups enhances hydrogen bonding interactions with target proteins or enzymes .

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of this compound:

  • Mur Ligase Inhibition : A study demonstrated that derivatives of this compound could inhibit MurE enzyme selectively. The inhibition rates varied based on structural modifications .
CompoundInhibition Rate (%)
N125
N230
N356

Case Studies

  • Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the bacterial strain tested.
  • Synergistic Effects : When combined with other antimicrobial agents such as β-lactams, the compound exhibited synergistic effects that enhanced overall antimicrobial efficacy .

Q & A

Basic Research Questions

Q. How can the stereochemistry of N-((2R,3R,4R,5S,6R)-3-Amino-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)acetamide be preserved during synthesis?

  • Methodology :

  • Use chiral catalysts (e.g., Lewis acids) to maintain stereochemical integrity during glycosylation or acetylation steps .
  • Optimize reaction conditions (e.g., low temperatures, anhydrous solvents like dichloromethane) to prevent racemization .
  • Validate stereochemistry via X-ray crystallography or NOESY NMR to confirm spatial arrangement of substituents .

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and functional groups (e.g., acetamide NH at δ ~10.10 ppm, hydroxyl protons at δ ~5–7 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ observed at m/z 239.22) .
  • Elemental Analysis : Compare experimental vs. calculated C/H/N/S ratios (e.g., C: 45.29% observed vs. 45.36% calculated) .

Q. How do hydroxyl and hydroxymethyl substituents influence solubility and reactivity?

  • Methodology :

  • Solubility: Hydroxyl groups enhance hydrophilicity in polar solvents (e.g., water, methanol), while hydroxymethyl increases flexibility for derivatization .
  • Reactivity: Protect hydroxyls with benzyl groups during synthesis to prevent unwanted side reactions; deprotect via hydrogenolysis .
  • Experimental Benzyl-protected analogs show improved lipophilicity (logP ~1.5–2.0) for cellular uptake studies .

Advanced Research Questions

Q. What strategies are used to study interactions between this compound and biological targets (e.g., enzymes)?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., KD values) with glycosidases or lectins .
  • Molecular Docking : Simulate interactions using software like AutoDock Vina; focus on hydrogen bonding between hydroxyl groups and catalytic residues .
  • Inhibitor Assays : Test competitive inhibition of α-glucosidase or β-galactosidase (IC50 values in µM range) .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results) be resolved?

  • Methodology :

  • Dose-Response Analysis : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false negatives/positives .
  • Structural Confirmation : Ensure synthesized batches match the intended stereochemistry (common discrepancies arise from R/S misassignments) .
  • Control Experiments : Use known inhibitors (e.g., acarbose for glycosidase inhibition) as benchmarks .

Q. What computational and experimental approaches are used to design analogs with improved bioactivity?

  • Methodology :

  • QSAR Modeling : Correlate substituent electronegativity or steric bulk with activity (e.g., replacing hydroxyl with fluorine for enhanced binding) .
  • Fragment-Based Drug Design : Introduce heterocycles (e.g., oxadiazoles) to the tetrahydropyran core for increased target specificity .
  • In Vivo Testing : Evaluate pharmacokinetics (e.g., oral bioavailability) in rodent models for lead optimization .

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